molecular formula C22H21N3O4 B5039341 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5039341
M. Wt: 391.4 g/mol
InChI Key: ZDSMLPSHNVQKPC-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BMN-673, is a potent inhibitor of poly ADP-ribose polymerase (PARP) enzymes. PARP enzymes play a critical role in DNA repair, and their inhibition has emerged as a promising therapeutic strategy for cancer treatment.

Mechanism of Action

1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits PARP enzymes, which play a critical role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells with defects in DNA repair pathways. 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to be a highly selective inhibitor of PARP1 and PARP2 enzymes, which are involved in the base excision repair pathway. 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce synthetic lethality in BRCA1/2-mutant cancer cells, which further enhances its antitumor activity.
Biochemical and Physiological Effects:
1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have potent antitumor activity in preclinical studies. In addition to inducing synthetic lethality in BRCA1/2-mutant cancer cells, 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.

Advantages and Limitations for Lab Experiments

1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages as a research tool for studying DNA repair pathways and cancer biology. Its potent and selective inhibition of PARP enzymes allows for the study of PARP-dependent DNA repair pathways in vitro and in vivo. 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to be well-tolerated in preclinical studies, which allows for the use of higher doses and longer treatment durations in animal models. However, the high cost of 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione and its limited availability may limit its use in some research settings.

Future Directions

There are several future directions for the research and development of 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is the identification of biomarkers that can predict response to PARP inhibitors like 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. Another area of research is the development of combination therapies that can enhance the antitumor activity of PARP inhibitors. In addition, the development of second-generation PARP inhibitors with improved potency, selectivity, and pharmacokinetic properties is an active area of research. Finally, the use of PARP inhibitors like 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in combination with immunotherapy is an emerging area of research that holds promise for improving cancer treatment outcomes.

Synthesis Methods

The synthesis of 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation of 4-morpholino benzaldehyde and 4-chlorobenzyl chloride to form 4-(4-morpholinyl)benzylidene)-4-chlorobenzene. This intermediate is then reacted with 5-benzyl-2,4,6(1H,3H,5H)-pyrimidinetrione to yield 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. The synthesis of 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a multistep process that requires careful handling of reagents and purification steps to ensure the purity and yield of the final product.

Scientific Research Applications

1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential use in cancer treatment. PARP inhibitors like 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione have been shown to be effective in treating tumors with defects in DNA repair pathways, such as BRCA1/2-mutant cancers. 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have potent antitumor activity in preclinical studies and has entered clinical trials for various types of cancers, including breast, ovarian, and prostate cancer.

properties

IUPAC Name

(5E)-1-benzyl-5-[(4-morpholin-4-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c26-20-19(14-16-6-8-18(9-7-16)24-10-12-29-13-11-24)21(27)25(22(28)23-20)15-17-4-2-1-3-5-17/h1-9,14H,10-13,15H2,(H,23,26,28)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSMLPSHNVQKPC-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-1-benzyl-5-[4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

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